molecular formula C17H13ClN2O B11078230 (5Z)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11078230
M. Wt: 296.7 g/mol
InChI Key: FOPZFIDOQURHMA-GDNBJRDFSA-N
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Description

“(5Z)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” is a chemical compound with a complex structure. It belongs to the imidazolone family and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-chlorobenzaldehyde with 4-methylphenylhydrazine in the presence of an acid catalyst. The reaction proceeds via an imine intermediate, which cyclizes to form the imidazolone ring. The Z configuration arises due to the geometry of the double bond in the starting aldehyde.

Reaction Conditions::
  • Reactants: 2-chlorobenzaldehyde, 4-methylphenylhydrazine
  • Catalyst: Acidic conditions (e.g., sulfuric acid)
  • Temperature: Typically reflux conditions
  • Solvent: Organic solvents (e.g., ethanol, methanol)

Industrial Production:: While laboratory-scale synthesis is common, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization of yield, purity, and scalability are crucial considerations.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction of the imine double bond can yield the corresponding amine. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: The chlorine atom can be substituted with other functional groups. Nucleophilic substitution reactions using amines or alkoxides are possible.

Major Products:: The primary product of the condensation reaction is “(5Z)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” itself. by controlling reaction conditions, regioisomers or stereoisomers may form.

Scientific Research Applications

Chemistry::

    Catalysis: The compound’s imidazolone ring can serve as a ligand in transition metal catalysis.

    Supramolecular Chemistry: Its unique structure may enable host-guest interactions or self-assembly.

Biology and Medicine::

    Antimicrobial Properties: Research suggests potential antimicrobial activity.

    Drug Development: The compound could serve as a scaffold for designing bioactive molecules.

Industry::

    Dye Synthesis: The imidazolone core can be modified for dye production.

    Fine Chemicals: Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly through binding to specific receptors or enzymes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are related imidazolone derivatives, the unique combination of the 2-chlorobenzylidene and 4-methylphenyl moieties sets “(5Z)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” apart. Similar compounds include other imidazolones and heterocyclic structures.

: Example reference. : Another reference.

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

(4Z)-4-[(2-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-5-one

InChI

InChI=1S/C17H13ClN2O/c1-11-6-8-12(9-7-11)16-19-15(17(21)20-16)10-13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

FOPZFIDOQURHMA-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)N2

Origin of Product

United States

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